molecular formula C7H10N2O2S B2682244 N,N-dimethylpyridine-2-sulfonamide CAS No. 100868-78-8

N,N-dimethylpyridine-2-sulfonamide

Cat. No. B2682244
CAS RN: 100868-78-8
M. Wt: 186.23
InChI Key: YVFMNAOVVZQKLB-UHFFFAOYSA-N
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Description

“N,N-dimethylpyridine-2-sulfonamide” is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known as DMPA.


Molecular Structure Analysis

The molecular structure of “N,N-dimethylpyridine-2-sulfonamide” can be represented by the SMILES notation: CN©S(=O)(=O)C1=CC=CC=N1 .


Physical And Chemical Properties Analysis

“N,N-dimethylpyridine-2-sulfonamide” is a compound with a molecular weight of 186.23 . The InChI code for this compound is 1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 .

Scientific Research Applications

Mechanism of Action

Target of Action

N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

N,N-dimethylpyridine-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis by N,N-dimethylpyridine-2-sulfonamide affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.

Result of Action

The molecular and cellular effects of N,N-dimethylpyridine-2-sulfonamide’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-dimethylpyridine-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

properties

IUPAC Name

N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFMNAOVVZQKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpyridine-2-sulfonamide

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